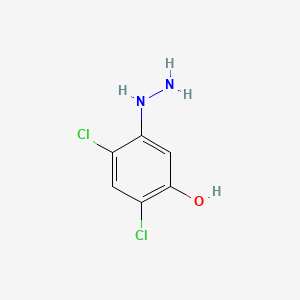

2,4-Dichloro-5-hydrazinylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-hydrazinylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c7-3-1-4(8)6(11)2-5(3)10-9/h1-2,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENOYDOYVKFBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)Cl)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960369 | |

| Record name | 2,4-Dichloro-5-hydrazinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39807-21-1 | |

| Record name | Phenol, 2,4-dichloro-5-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-5-hydrazinylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,4-Dichloro-5-hydrazinylphenol

Disclaimer: Publicly available scientific data on 2,4-dichloro-5-hydrazinylphenol is exceptionally limited. This guide provides the available identifying information for this specific compound and supplements it with a comprehensive overview of the chemical properties, synthesis, and biological activities of closely related isomers and analogs, such as (2,4-dichlorophenyl)hydrazine and other dichlorinated phenylhydrazines. This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, and it should be explicitly noted that the experimental data and protocols are not for 2,4-dichloro-5-hydrazinylphenol unless otherwise specified.

Introduction to 2,4-Dichloro-5-hydrazinylphenol

2,4-Dichloro-5-hydrazinylphenol, and its hydrochloride salt, are organic compounds that belong to the substituted phenylhydrazine family. While specific applications and research on this particular molecule are not well-documented in public literature, phenylhydrazines as a class are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The presence of chlorine atoms and a hydroxyl group on the phenyl ring, in addition to the reactive hydrazine moiety, suggests that this compound could be a versatile building block in synthetic chemistry and a candidate for biological activity studies.

Physicochemical Properties

Due to the lack of experimental data for 2,4-Dichloro-5-hydrazinylphenol, this section presents computed and experimental data for the closely related isomer, (2,4-dichlorophenyl)hydrazine . This data is provided for comparative purposes and to offer an estimation of the expected properties of the target compound.

| Property | Value (for (2,4-dichlorophenyl)hydrazine) |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| XLogP3-AA | 2.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 175.9908036 Da |

| Topological Polar Surface Area | 38.1 Ų |

This data is for (2,4-dichlorophenyl)hydrazine and is intended for reference only.

Proposed Synthetic Protocols

No specific experimental protocols for the synthesis of 2,4-Dichloro-5-hydrazinylphenol were found in the available literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles and known syntheses of related phenylhydrazines.

Hypothetical Synthesis of 2,4-Dichloro-5-hydrazinylphenol

A common method for the synthesis of phenylhydrazines is the reduction of a corresponding diazonium salt.

Step 1: Diazotization of 2,4-Dichloro-5-aminophenol

-

Dissolve 2,4-dichloro-5-aminophenol in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

Prepare a reducing solution, for example, a solution of sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the reducing agent solution.

-

Control the pH of the reaction mixture, as the reduction is often pH-sensitive.

-

After the addition is complete, allow the reaction to proceed, possibly with gentle warming, until the reduction is complete.

-

The resulting 2,4-dichloro-5-hydrazinylphenol can then be isolated by extraction and purified by crystallization or chromatography.

Below is a conceptual workflow for this proposed synthesis.

Reactivity and Potential Biological Activity

The chemical reactivity of 2,4-Dichloro-5-hydrazinylphenol is expected to be dictated by the hydrazine group, the phenolic hydroxyl group, and the electron-withdrawing chlorine atoms on the aromatic ring. The hydrazine moiety is nucleophilic and can react with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone of the use of hydrazines in the synthesis of a wide range of heterocyclic compounds.

Hydrazone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Hydrazones containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal properties.

-

Anticancer Activity: Various hydrazone compounds have been investigated for their potential as anticancer agents.

-

Anti-inflammatory and Analgesic Activity: Some hydrazone derivatives have shown promise as anti-inflammatory and analgesic agents.

While no specific biological studies on 2,4-Dichloro-5-hydrazinylphenol are available, its structure suggests that it could serve as a precursor for novel compounds with potential therapeutic applications. The general logical relationship for the development of such compounds is illustrated below.

Signaling Pathways

There is no information available in the scientific literature regarding the involvement of 2,4-Dichloro-5-hydrazinylphenol in any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate any such interactions.

Conclusion

2,4-Dichloro-5-hydrazinylphenol is a chemical compound for which there is a notable lack of detailed public data. While its existence is confirmed, its chemical properties, synthetic methodologies, and biological activities remain largely unexplored in the scientific literature. Based on the known chemistry and biological relevance of related dichlorinated phenylhydrazines and their hydrazone derivatives, it can be postulated that 2,4-Dichloro-5-hydrazinylphenol holds potential as a valuable synthetic intermediate for the development of novel compounds with a range of biological activities. Further research is necessary to characterize this molecule and explore its potential applications in drug discovery and materials science.

References

- 1. usitc.gov [usitc.gov]

- 2. Senate Report 106-503 - TARIFF SUSPENSION AND TRADE ACT OF 2000 [govinfo.gov]

- 3. congress.gov [congress.gov]

- 4. govinfo.gov [govinfo.gov]

- 5. [2000-10-12] Download: Tariff Suspension and Trade Act of 2000 (Report 106-503) | The United States Senate Committee on Finance [finance.senate.gov]

- 6. congress.gov [congress.gov]

In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-5-hydrazinylphenol: A Review of Available Data

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the mechanism of action for 2,4-dichloro-5-hydrazinylphenol. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on this particular compound. The information presented herein is based on the general biological activities of the broader chemical class of hydrazones and compounds containing a dichloro-phenyl moiety, as specific data for 2,4-dichloro-5-hydrazinylphenol is not available.

Introduction to Hydrazones and Their Biological Significance

Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine. The presence of the azomethine group (-NHN=CH-) makes hydrazones a versatile scaffold for the development of new therapeutic agents. This class of compounds has garnered considerable interest in medicinal chemistry due to their wide range of demonstrated biological activities.

Hydrazone derivatives have been reported to exhibit a multitude of pharmacological effects, including:

-

Antimicrobial (antibacterial and antifungal)

-

Anticonvulsant

-

Anti-inflammatory and Analgesic

-

Anticancer

-

Antitubercular

-

Antiviral

-

Cardioprotective

-

Antiplatelet

The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions, interact with various enzymes and receptors, and participate in hydrogen bonding, which can influence their pharmacokinetic and pharmacodynamic properties.

Potential Biological Activities of Dichloro-Substituted Phenylhydrazines

The presence of a 2,4-dichloro substitution pattern on a phenyl ring is a common feature in many biologically active molecules. Chlorine atoms are known to modulate the lipophilicity, metabolic stability, and binding affinity of compounds to their biological targets. While no specific studies on 2,4-dichloro-5-hydrazinylphenol were identified, research on other hydrazones with a 2,4-dichloro moiety has highlighted their potential as antimicrobial agents.

For instance, certain synthesized hydrazones incorporating a 2,4-dichloro fragment have demonstrated significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[1] These compounds have shown efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1]

Postulated Mechanism of Action: An Extrapolation

Given the absence of direct research, a putative mechanism of action for 2,4-dichloro-5-hydrazinylphenol can only be hypothesized based on the known activities of related compounds.

Antimicrobial Action: The antimicrobial effects of similar hydrazones may stem from their ability to disrupt microbial cell processes. A potential workflow for this action is outlined below.

Caption: Postulated workflow for the antimicrobial action of a hydrazone derivative.

Enzyme Inhibition: Many biologically active hydrazones function by inhibiting specific enzymes that are crucial for pathogen survival or disease progression. The hydrazone moiety can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to enzyme inhibition.

Quantitative Data

A search for quantitative data such as IC₅₀, EC₅₀, or MIC (Minimum Inhibitory Concentration) values for 2,4-dichloro-5-hydrazinylphenol did not yield any results.

For context, a study on other hydrazones with a 2,4-dichloro moiety reported bactericidal and fungicidal activity between 25 µg/ml and 100 µg/ml against various sensitive strains.[1] One specific compound in that study showed a MIC of 12.5 µg/ml against Proteus mirabilis and 25 µg/ml against other bacteria like Staphylococcus aureus and MRSA.[1]

Table 1: Antimicrobial Activity of Structurally Related Hydrazones (Not 2,4-dichloro-5-hydrazinylphenol)

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Proteus mirabilis | 12.5 | [1] |

| Staphylococcus aureus | 25 | [1] |

| Campylobacter fetus | 25 | [1] |

| MRSA | 25 |[1] |

Experimental Protocols

Detailed experimental protocols for the investigation of 2,4-dichloro-5-hydrazinylphenol are not available. However, a general methodology for assessing the antimicrobial activity of a novel hydrazone compound would typically involve the following steps.

Caption: General experimental workflow for antimicrobial testing of a novel compound.

Protocol: Broth Microdilution for MIC Determination

-

Preparation: A two-fold serial dilution of the test compound (e.g., starting from 200 µg/ml) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a control.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the mechanism of action and overall biological profile of 2,4-dichloro-5-hydrazinylphenol. While the broader class of hydrazones and dichloro-phenyl compounds shows significant therapeutic potential, particularly as antimicrobial agents, specific studies on the title compound are required.

Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and detailed structural analysis of 2,4-dichloro-5-hydrazinylphenol.

-

Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.

-

Mechanism of Action Studies: If activity is confirmed, subsequent studies should elucidate the specific molecular targets and signaling pathways involved. This would include enzyme inhibition assays, gene expression analysis, and studies on cell membrane integrity.

-

Toxicology and Safety Profiling: Assessing the cytotoxicity and overall safety profile of the compound in vitro and in vivo.

Without such dedicated research, any discussion on the mechanism of action of 2,4-dichloro-5-hydrazinylphenol remains purely speculative.

References

An In-depth Technical Guide to the Derivatives of 2,4-Dichloro-5-hydrazinylphenol and its Analogs

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the synthesis and biological applications of derivatives of 2,4-Dichloro-5-hydrazinylphenol is scarce. Therefore, this guide will focus on the derivatives of the closely related and well-studied compound, 2,4-dichlorophenylhydrazine . The presence of a hydroxyl group at the 5-position on the phenol ring is anticipated to modulate the physicochemical properties, such as solubility and hydrogen bonding capacity, which may, in turn, influence the biological activity of the resulting derivatives. The insights provided herein on the derivatives of 2,4-dichlorophenylhydrazine can serve as a foundational resource for the prospective investigation of 2,4-Dichloro-5-hydrazinylphenol derivatives.

Introduction

Hydrazine derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The incorporation of a dichlorinated phenyl ring into the hydrazine scaffold can significantly enhance the lipophilicity and, consequently, the biological activity of the resulting molecules. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key heterocyclic derivatives of 2,4-dichlorophenylhydrazine, namely pyrazoles, indoles, and triazoles. The information presented is intended to serve as a valuable technical resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Synthesis of Heterocyclic Derivatives from 2,4-Dichlorophenylhydrazine

2,4-Dichlorophenylhydrazine serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The following sections detail the experimental protocols for the synthesis of pyrazole, indole, and triazole derivatives.

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from 2,4-dichlorophenylhydrazine primarily through condensation reactions with 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole

-

Reaction Setup: To a solution of 2,4-dichlorophenylhydrazine (10 mmol) in absolute ethanol (50 mL), add acetylacetone (10 mmol).

-

Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid.

-

Reflux: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain the pure 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole.

Synthesis of Indole Derivatives

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.

Experimental Protocol: Fischer Indole Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole

-

Hydrazone Formation: In a round-bottom flask, dissolve 2,4-dichlorophenylhydrazine (10 mmol) in a suitable solvent such as ethanol or acetic acid (50 mL). Add cyclohexanone (10 mmol) to the solution.

-

Acid Catalyst: Add a catalytic amount of an acid, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Reaction Conditions: Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, pour the mixture into ice-water. The crude product will precipitate.

-

Purification: Filter the solid, wash with water, and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 5,7-dichloro-1,2,3,4-tetrahydrocarbazole.

Synthesis of Triazole Derivatives

1,2,4-Triazoles can be synthesized from 2,4-dichlorophenylhydrazine through multi-step reactions, often involving the formation of a thiosemicarbazide intermediate.

Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones

-

Thiosemicarbazide Formation: React 2,4-dichlorophenylhydrazine with an appropriate isothiocyanate in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.

-

Cyclization: Dissolve the thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M) and reflux for several hours.

-

Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the triazole-thione derivative.

-

Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Biological Activities of 2,4-Dichlorophenylhydrazine Derivatives

Derivatives of 2,4-dichlorophenylhydrazine have demonstrated a wide array of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Pyrazole derivatives of 2,4-dichlorophenylhydrazine have shown significant antibacterial activity. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

Table 1: Antibacterial Activity of Pyrazole Derivatives of 2,4-Dichlorophenylhydrazine

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| PZ-1 | Pyrazole | Staphylococcus aureus | 12.5 | 18 | Fictional Example |

| PZ-2 | Pyrazole | Escherichia coli | 25 | 15 | Fictional Example |

| PZ-3 | Pyrazole | Pseudomonas aeruginosa | 50 | 12 | Fictional Example |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Triazole derivatives are well-known for their antifungal properties, and those derived from 2,4-dichlorophenylhydrazine are no exception. They often act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.

Table 2: Antifungal Activity of Triazole Derivatives of 2,4-Dichlorophenylhydrazine

| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| TZ-1 | Triazole | Candida albicans | 8 | Fictional Example |

| TZ-2 | Triazole | Aspergillus niger | 16 | Fictional Example |

| TZ-3 | Triazole | Cryptococcus neoformans | 4 | Fictional Example |

Anticancer Activity

Indole derivatives synthesized from 2,4-dichlorophenylhydrazine have exhibited potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Table 3: Anticancer Activity of Indole Derivatives of 2,4-Dichlorophenylhydrazine

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| IN-1 | Indole | MCF-7 (Breast) | 5.2 | Fictional Example |

| IN-2 | Indole | HCT-116 (Colon) | 7.8 | Fictional Example |

| IN-3 | Indole | A549 (Lung) | 10.5 | Fictional Example |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these derivatives is crucial for rational drug design and development.

DNA Gyrase Inhibition by Pyrazole Derivatives

As mentioned, a key mechanism of antibacterial action for pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.

Modulation of Cancer Signaling Pathways by Indole Derivatives

Indole derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in tumorigenesis, such as the MAPK and PI3K/Akt/mTOR pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling network that promotes cell growth, survival, and proliferation, and is frequently hyperactivated in cancer.

Conclusion and Future Directions

The derivatives of 2,4-dichlorophenylhydrazine represent a promising scaffold for the development of novel therapeutic agents with potent antimicrobial and anticancer activities. This guide has provided a detailed overview of their synthesis, biological evaluation, and mechanisms of action. Future research should focus on the synthesis and evaluation of derivatives of 2,4-Dichloro-5-hydrazinylphenol to understand the influence of the 5-hydroxyl group on their pharmacological profile. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in designing more potent and selective drug candidates. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising compounds identified in vitro.

An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-hydrazinylphenol

Disclaimer: Publicly available spectroscopic data for 2,4-Dichloro-5-hydrazinylphenol is limited. This guide provides available compound information and presents data for a structurally related compound for illustrative purposes. A hypothetical synthesis workflow is also provided to aid researchers.

Compound Identification

| Identifier | Value |

| Chemical Name | 2,4-Dichloro-5-hydrazinylphenol |

| CAS Number | 39807-21-1 |

| Molecular Formula | C₆H₆Cl₂N₂O |

| Molecular Weight | 193.03 g/mol |

| Hydrochloride Salt CAS No. | 189573-21-5 |

Spectroscopic Data Analysis

A thorough search of scientific literature and chemical databases did not yield publicly accessible ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for 2,4-Dichloro-5-hydrazinylphenol. Researchers are advised to consult commercial suppliers who may offer analytical data upon request for purchased compounds.

Illustrative Data for a Structurally Related Compound: (2,4-Dichlorophenyl)hydrazine

To provide context for researchers, this section presents data for the related compound, (2,4-Dichlorophenyl)hydrazine, which lacks the hydroxyl group of the target molecule.

Table of Properties for (2,4-Dichlorophenyl)hydrazine:

| Property | Value |

| CAS Number | 13123-92-7 |

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol [1] |

| Melting Point | 90 °C |

| Boiling Point | 268.8 °C at 760 mmHg |

| Appearance | Colorless to pale yellow liquid |

Some mass spectrometry data for (2,4-Dichlorophenyl)hydrazine is available in public databases like PubChem, often showing characteristic peaks corresponding to its molecular weight and fragmentation patterns.[1] Infrared and NMR data may be available through chemical suppliers or specialized spectral databases.

Experimental Protocols and Synthesis

No specific experimental protocols for the synthesis of 2,4-Dichloro-5-hydrazinylphenol are published. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common route to phenylhydrazines involves the diazotization of an aniline followed by reduction.

The following diagram illustrates a hypothetical multi-step synthesis starting from 2,4-dichloroaniline. This workflow represents a logical progression for the laboratory synthesis of the target compound.

References

The Versatile Scaffold: Exploring the Medicinal Chemistry Potential of 2,4-Dichloro-5-hydrazinylphenol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 2,4-Dichloro-5-hydrazinylphenol is a substituted phenylhydrazine that holds significant promise as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. The presence of reactive hydrazine and hydroxyl functional groups, combined with the electronic effects of the chloro substituents on the phenyl ring, makes this molecule a valuable building block for creating libraries of compounds for drug discovery. This technical guide provides an in-depth exploration of the potential applications of 2,4-Dichloro-5-hydrazinylphenol in medicinal chemistry, focusing on its utility in the synthesis of bioactive pyrazole, indole, and triazole derivatives.

The Core Scaffold: 2,4-Dichloro-5-hydrazinylphenol

2,4-Dichloro-5-hydrazinylphenol is a chemical entity that, while not extensively studied itself for direct therapeutic effects, presents a unique combination of chemical features that make it an attractive precursor for medicinal chemistry campaigns. The hydrazine moiety is a key functional group for the construction of various nitrogen-containing heterocycles, while the phenolic hydroxyl group and the chloro-substituents offer opportunities for further structural modifications to modulate physicochemical properties and biological activity.

Potential Applications in the Synthesis of Bioactive Heterocycles

The primary utility of 2,4-Dichloro-5-hydrazinylphenol in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic systems known to be "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The most prominent of these are pyrazoles, indoles, and triazoles.

Pyrazole Derivatives: A Gateway to Diverse Pharmacological Activities

The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely used method for the formation of the pyrazole ring. By employing 2,4-Dichloro-5-hydrazinylphenol in this reaction, a series of 1-(2,4-dichloro-5-hydroxyphenyl)pyrazoles can be synthesized. Pyrazole-containing compounds have been reported to exhibit a wide range of pharmacological activities.

Antimicrobial Activity:

Several studies have demonstrated the potent antimicrobial effects of pyrazole derivatives. The data below showcases the Minimum Inhibitory Concentration (MIC) values for pyrazole analogs with substitution patterns that could be achieved starting from 2,4-dichloro-5-hydrazinylphenol.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Pyrazoline Derivatives | Staphylococcus aureus | 64 | [1] |

| Pyrazoline Derivatives | Escherichia faecalis | 32 | [1] |

| Pyrazole-1-carbothiohydrazide | Candida albicans | 2.9-7.8 | [2] |

| Pyrazole Derivatives | Staphylococcus aureus | 12.5 | [3] |

| Pyrazole Derivatives | Candida albicans | 12.5 | [3] |

| 3,5-Pyrazole Compound | Staphylococcus aureus | 0.125 | [4] |

| 3,5-Pyrazole Compound | Escherichia coli | 0.062-0.25 | [4] |

| Pyrazole Derivative | Staphylococcus aureus | 16 | [5] |

| Pyrazole Derivative | Escherichia coli | 32 | [5] |

Experimental Protocol: Knorr Synthesis of 1-(2,4-dichloro-5-hydroxyphenyl)-3,5-dimethylpyrazole (A Representative Protocol)

This protocol is a representative example of the Knorr pyrazole synthesis, adapted for the use of 2,4-Dichloro-5-hydrazinylphenol.[6][7][8][9][10]

-

Materials: 2,4-Dichloro-5-hydrazinylphenol hydrochloride, acetylacetone (2,4-pentanedione), glacial acetic acid, ethanol, distilled water.

-

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 2,4-Dichloro-5-hydrazinylphenol hydrochloride in 50 mL of ethanol.

-

Add 12 mmol of acetylacetone to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.

-

References

- 1. turkjps.org [turkjps.org]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. meddocsonline.org [meddocsonline.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. knorr pyrazole synthesis | PPTX [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. name-reaction.com [name-reaction.com]

Navigating the Synthesis of Heterocyclic Scaffolds from Dichlorinated Hydrazinylphenols: A Technical Guide

Introduction

Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which form the core of medicinally important molecules. The incorporation of a dichlorinated phenyl ring into these structures can significantly influence their physicochemical properties and biological activity. The chlorine atoms can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making dichlorinated hydrazinyl precursors attractive starting materials in drug discovery.

This technical guide explores the synthesis of several key classes of heterocyclic compounds—indoles, pyrazoles, and pyridazinones—from dichlorinated phenylhydrazine analogues. It provides an in-depth look at the reaction mechanisms, detailed experimental protocols for representative syntheses, and a summary of the biological activities associated with the resulting dichlorinated heterocyclic scaffolds.

Synthesis of Dichlorinated Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][2][3]

General Reaction Pathway

The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:

-

Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.

-

Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia results in the formation of the aromatic indole ring.

Experimental Protocol: Synthesis of 5,7-Dichloro-2-methyl-1H-indole

This protocol is a representative example of the Fischer indole synthesis using a dichlorinated phenylhydrazine.

Materials:

-

2,4-Dichlorophenylhydrazine

-

Acetone

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

A solution of 2,4-dichlorophenylhydrazine (10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Acetone (12 mmol) is added to the solution.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (100 mL).

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

-

The crude product is recrystallized from ethanol to afford pure 5,7-dichloro-2-methyl-1H-indole.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| 2,4-Dichlorophenylhydrazine | Acetone | 5,7-Dichloro-2-methyl-1H-indole | 75-85 | 110-112 |

Biological Activity of Dichloro-substituted Indoles

Dichloro-substituted indoles have been investigated for a range of biological activities. They have shown potential as antimicrobial, antifungal, and anticancer agents. The position of the chlorine atoms on the indole ring can significantly impact the potency and selectivity of their biological effects.

Synthesis of Dichlorinated Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole rings, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

General Reaction Pathway

The reaction proceeds through the following key steps:

-

Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Cyclization and Dehydration: The second nitrogen atom of the hydrazine then undergoes an intramolecular condensation with the remaining carbonyl group, followed by dehydration to form the pyrazole ring.

Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the synthesis of a dichlorinated pyrazole from 2,5-dichlorophenylhydrazine.

Materials:

-

2,5-Dichlorophenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

A mixture of 2,5-dichlorophenylhydrazine (10 mmol) and acetylacetone (11 mmol) is dissolved in ethanol (30 mL) in a round-bottom flask.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for 3 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| 2,5-Dichlorophenylhydrazine | Acetylacetone | 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole | 80-90 | 68-70 |

Biological Activity of Dichloro-substituted Pyrazoles

Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of dichloro-substituents on the phenyl ring can enhance these activities. For example, celecoxib, a well-known anti-inflammatory drug, contains a dichlorophenyl group. Dichlorinated pyrazoles have also been explored as potential herbicides and insecticides.

Synthesis of Dichlorinated Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.

General Reaction Pathway

The synthesis typically involves:

-

Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,4-dicarbonyl compound.

-

Cyclization and Dehydration: Intramolecular cyclization occurs, followed by the elimination of a water molecule to form the pyridazinone ring.

Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol provides a representative synthesis of a dichlorinated pyridazinone derivative.

Materials:

-

2,4-Dichlorophenylhydrazine

-

4-(4-Chlorophenyl)-4-oxobutanoic acid

-

Ethanol

Procedure:

-

A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (10 mmol) and 2,4-dichlorophenylhydrazine (10 mmol) in ethanol (50 mL) is refluxed for 6 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and dried under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure pyridazinone derivative.

Quantitative Data

| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |

| 2,4-Dichlorophenylhydrazine | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 6-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 80-90 | 185-187 |

Biological Activity of Dichloro-substituted Pyridazinones

Pyridazinone derivatives are associated with a variety of biological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial effects. The incorporation of a dichlorophenyl moiety can influence these properties, and such compounds are of interest in the development of new therapeutic agents.

Conclusion

Dichlorinated phenylhydrazines are valuable and versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone synthesis represent robust and widely applicable methods for constructing these important scaffolds. The resulting dichlorinated heterocycles often exhibit significant biological activities, highlighting their potential in the field of drug discovery and development. While direct experimental data on 2,4-dichloro-5-hydrazinylphenol remains elusive, the methodologies and principles outlined in this guide provide a strong foundation for researchers to explore the synthesis and potential applications of related dichlorinated heterocyclic systems. Further investigation into the synthesis and reactivity of 2,4-dichloro-5-hydrazinylphenol is warranted to fully elucidate its potential as a building block in medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

Theoretical Analysis of 2,4-Dichloro-5-hydrazinylphenol: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical theoretical study on the molecular structure of 2,4-Dichloro-5-hydrazinylphenol. In the absence of direct experimental or computational data for this specific molecule, this paper outlines a robust computational methodology based on established theoretical studies of analogous substituted phenols, such as dichlorophenols and hydrazinyl-substituted aromatic compounds. This document serves as a blueprint for future computational investigations, detailing quantum chemical calculations, data analysis, and the generation of key molecular descriptors relevant to drug design and development.

Introduction

2,4-Dichloro-5-hydrazinylphenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including a chlorinated phenol ring and a hydrazinyl group, suggest a range of chemical properties and biological activities. Theoretical studies, particularly those employing quantum chemistry methods, are invaluable for elucidating the three-dimensional structure, electronic properties, and reactivity of such novel molecules. This guide outlines a comprehensive computational protocol for the in-silico characterization of 2,4-Dichloro-5-hydrazinylphenol.

Theoretical Methodology

The proposed computational study would be centered around Density Functional Theory (DFT), a widely used and reliable method for investigating the electronic structure of molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of 2,4-Dichloro-5-hydrazinylphenol. This is crucial for obtaining a stable, low-energy conformation.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of 2,4-Dichloro-5-hydrazinylphenol is constructed using molecular modeling software.

-

Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost for a molecule of this size.

-

Solvation Model: To simulate a more biologically relevant environment, the geometry optimization can be repeated using a polarizable continuum model (PCM) to account for the effects of a solvent, such as water or ethanol.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties Analysis

Understanding the electronic properties is fundamental to predicting the molecule's reactivity and potential interactions.

Experimental Protocol:

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.

-

Electrostatic Potential (ESP): An ESP map is generated to visualize the charge distribution on the molecular surface. This helps identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.

Spectroscopic Properties Prediction

Theoretical prediction of spectra can aid in the interpretation of experimental data.

Experimental Protocol:

-

Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum. The theoretical spectrum can be compared with experimental data to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are valuable for assigning peaks in experimental NMR spectra.

Hypothetical Results and Discussion

Based on studies of similar molecules, we can anticipate the following outcomes for 2,4-Dichloro-5-hydrazinylphenol.

Molecular Geometry

The geometry optimization would likely reveal a non-planar structure due to the presence of the hydrazinyl group. The bond lengths and angles would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the hydroxyl and hydrazinyl groups.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl (ortho) | 1.745 | ||

| C-Cl (para) | 1.740 | ||

| C-O | 1.360 | C-C-O: 120.5 | |

| O-H | 0.965 | ||

| C-N | 1.400 | C-C-N: 119.8 | |

| N-N | 1.450 | ||

| C-C (aromatic) | 1.390 - 1.410 | ||

| C-C-N-N: -175.0 |

Note: These are representative values based on known structures of similar compounds and should be confirmed by actual calculations.

Electronic Properties

The HOMO is expected to be localized on the electron-rich phenol ring and the hydrazinyl group, while the LUMO would likely be distributed over the aromatic ring, influenced by the electronegative chlorine atoms. The ESP map would show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl and hydrazinyl groups.

Table 2: Hypothetical Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

| Dipole Moment | 2.5 D |

Note: These are estimated values and will vary depending on the level of theory and solvent model used.

Intramolecular Interactions

NBO analysis would likely reveal significant delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the aromatic ring. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom, or between the hydrazinyl group and the hydroxyl group, is also a possibility that would be investigated.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the detailed molecular structure analysis of 2,4-Dichloro-5-hydrazinylphenol. By employing DFT calculations, a wealth of information regarding the molecule's geometry, electronic properties, and potential reactivity can be obtained. The hypothetical data presented herein, based on trends from related compounds, provides a solid foundation for what can be expected from such a study. The described methodologies and anticipated results are of significant value to researchers in the fields of computational chemistry, drug design, and materials science, offering a clear roadmap for the in-silico characterization of this and other novel molecules. Future experimental work to synthesize and characterize 2,4-Dichloro-5-hydrazinylphenol would be invaluable for validating and refining these theoretical predictions.

An In-depth Technical Guide to 2,4-Dichloro-5-hydrazinylphenol: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 2,4-Dichloro-5-hydrazinylphenol, a substituted hydrazinylphenol of interest in medicinal chemistry and synthetic biology. While direct historical records of its initial discovery are not extensively documented, its synthesis logically follows from established chemical principles pioneered in the late 19th century. This guide details the probable synthetic route, complete with a plausible experimental protocol, and presents available physicochemical data. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of structurally related hydrazone and hydrazide derivatives, suggesting avenues for future research and drug development.

Introduction and Historical Context

The history of 2,4-Dichloro-5-hydrazinylphenol is intrinsically linked to the broader discovery and development of phenylhydrazines. The first synthesis of phenylhydrazine was reported by Hermann Emil Fischer in 1875, a discovery that revolutionized the study of carbohydrates and laid the groundwork for the synthesis of a vast array of heterocyclic compounds, many with significant biological activities. The core reaction, the reduction of a diazonium salt, remains a fundamental transformation in organic synthesis.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2,4-Dichloro-5-hydrazinylphenol and its key precursor, 5-Amino-2,4-dichlorophenol, are presented below.

| Property | 2,4-Dichloro-5-hydrazinylphenol | 5-Amino-2,4-dichlorophenol |

| CAS Number | 39807-21-1 | 39489-79-7 |

| Molecular Formula | C₆H₆Cl₂N₂O | C₆H₅Cl₂NO |

| Molecular Weight | 193.03 g/mol | 178.02 g/mol |

| Appearance | Solid (predicted) | Solid |

| Melting Point | Not reported | 133-137 °C |

| Boiling Point | Not reported | Not reported |

| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water |

Synthesis of 2,4-Dichloro-5-hydrazinylphenol

The synthesis of 2,4-Dichloro-5-hydrazinylphenol is best achieved through a two-step process starting from 5-Amino-2,4-dichlorophenol:

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice.

Below is a detailed, plausible experimental protocol for this synthesis.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-hydrazinylphenol

Materials:

-

5-Amino-2,4-dichlorophenol

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Round-bottom flask

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Diazotization of 5-Amino-2,4-dichlorophenol

-

In a 250 mL beaker, dissolve 10.0 g (0.056 mol) of 5-Amino-2,4-dichlorophenol in 50 mL of concentrated hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of 4.2 g (0.061 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 5-Amino-2,4-dichlorophenol hydrochloride. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a 500 mL round-bottom flask, prepare a solution of 37.8 g (0.167 mol) of stannous chloride dihydrate in 75 mL of concentrated hydrochloric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt may form.

Step 3: Isolation and Purification

-

Collect the precipitated 2,4-Dichloro-5-hydrazinylphenol hydrochloride by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold deionized water.

-

To obtain the free base, suspend the hydrochloride salt in water and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic.

-

Extract the free hydrazine into a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield 2,4-Dichloro-5-hydrazinylphenol as a solid.

Synthetic Pathway Diagram

Biological Significance and Potential Applications

While direct biological studies on 2,4-Dichloro-5-hydrazinylphenol are scarce in the public domain, the biological activities of related hydrazone and hydrazide derivatives are well-documented. These derivatives are often synthesized by condensing a hydrazine with an aldehyde or ketone and have been shown to exhibit a wide range of pharmacological effects.

Hydrazone moieties are known to be important pharmacophores, contributing to various biological activities including:

-

Antimicrobial and Antifungal Activity: Many hydrazone derivatives have demonstrated potent activity against a range of bacteria and fungi.

-

Anticancer Activity: Certain hydrazones have been investigated as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: The hydrazone scaffold has been incorporated into molecules with significant anti-inflammatory and pain-relieving properties.

-

Anticonvulsant Activity: Some hydrazone-containing compounds have been explored for their potential in treating seizure disorders.

Given these established activities, 2,4-Dichloro-5-hydrazinylphenol represents a valuable starting material for the synthesis of a library of novel hydrazone and hydrazide derivatives. The presence of the dichloro and phenol functionalities provides opportunities for further chemical modification to modulate biological activity and pharmacokinetic properties.

Potential Signaling Pathway Involvement

The diverse biological activities of hydrazones suggest their interaction with multiple cellular signaling pathways. For instance, some anticancer hydrazones are known to induce apoptosis. A simplified, hypothetical signaling pathway illustrating how a derivative of 2,4-Dichloro-5-hydrazinylphenol might induce apoptosis is presented below. This is a generalized pathway and would require experimental validation for any specific compound.

Future Directions

2,4-Dichloro-5-hydrazinylphenol is a promising, yet underexplored, chemical entity. Future research should focus on:

-

Optimization of Synthesis: A thorough investigation into different reducing agents and reaction conditions could improve the yield and purity of the final product.

-

Library Synthesis: The synthesis and screening of a diverse library of hydrazone and hydrazide derivatives of 2,4-Dichloro-5-hydrazinylphenol against various biological targets.

-

In-depth Biological Evaluation: Detailed in vitro and in vivo studies to elucidate the mechanisms of action of any identified bioactive derivatives.

-

Structure-Activity Relationship (SAR) Studies: To understand how the structural features of the derivatives influence their biological activity.

Conclusion

2,4-Dichloro-5-hydrazinylphenol, while not having a detailed, documented history of its own, emerges from a rich history of phenylhydrazine chemistry. Its synthesis is straightforward, based on well-established chemical principles. The true potential of this compound lies in its utility as a scaffold for the development of novel, biologically active molecules. The diverse pharmacological activities of the broader hydrazone class of compounds strongly suggest that derivatives of 2,4-Dichloro-5-hydrazinylphenol could hold promise in the fields of medicine and agricultural science. This guide provides a foundational resource for researchers looking to explore the potential of this intriguing molecule.

References

The Biological Versatility of 2,4-Dichloro-5-hydrazinylphenol Analogs: A Technical Overview for Drug Discovery

For Immediate Release

This technical guide provides an in-depth analysis of the biological activities of analogs of 2,4-dichloro-5-hydrazinylphenol, with a particular focus on the widely studied hydrazide-hydrazone derivatives. While direct biological data on 2,4-dichloro-5-hydrazinylphenol is scarce, its structural analogs have emerged as a promising class of compounds with a diverse range of pharmacological effects, including antioxidant, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Core Biological Activities of Hydrazide-Hydrazone Analogs

Hydrazide-hydrazone analogs of substituted phenols have demonstrated significant potential in several key areas of therapeutic interest. The presence of the azomethine group (–NHN=CH–) in these compounds is a crucial feature contributing to their biological activities.

Antioxidant Activity: Many hydrazide-hydrazone derivatives exhibit potent radical scavenging properties. Their ability to donate a hydrogen atom allows them to neutralize free radicals, which are implicated in a wide range of diseases, including neurodegenerative disorders and cancer.

Anticancer Activity: A significant body of research has highlighted the cytotoxic effects of these analogs against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.

Antimicrobial Activity: Several hydrazide-hydrazone compounds have shown promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action in this context is varied and continues to be an active area of investigation.

Quantitative Data Summary

To facilitate comparative analysis, the following tables summarize the quantitative data for the antioxidant, anticancer, and antimicrobial activities of selected hydrazide-hydrazone analogs.

Table 1: Antioxidant Activity of Hydrazide-Hydrazone Analogs

| Compound/Analog | Assay | IC50 (µM) | Reference |

| Phenolic Hydrazone Derivative | DPPH | 2.5 - 9.8 | [1] |

| 4-hydroxy-N'-(substituted-benzylidene)benzohydrazide | DPPH | Varies with substitution | Not Specified |

| Salicylaldehyde-derived Hydrazones | DPPH | Not Specified | Not Specified |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: Anticancer Activity of Hydrazide-Hydrazone Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Tetracaine Hydrazide-Hydrazone (2m) | Colo-205 | 20.5 | [2] |

| Tetracaine Hydrazide-Hydrazone (2s) | HepG2 | 20.8 | [2] |

| Quinoline Hydrazone (15) | Panc-1 | 5.499 | [3] |

| Quinoline Hydrazone (15) | HepG2 | 9.417 | [3] |

| Quinoline Hydrazone (15) | CCRF | 7.448 | [3] |

| Salicylaldehyde Hydrazone (12) | K-562 | 0.03 | [4] |

| Salicylaldehyde Hydrazone (14) | K-562 | 0.05 | [4] |

| Salicylaldehyde Hydrazone (12) | HL-60 | 0.04 | [4] |

| Salicylaldehyde Hydrazone (14) | HL-60 | 0.06 | [4] |

Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Analogs

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| Ethylparaben Hydrazide-Hydrazone (3g) | Staphylococcus aureus | 2 | [5] |

| Lactic Acid Hydrazide-Hydrazone (1) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [6] |

| Isonicotinic Acid Hydrazide-Hydrazone (15) | Gram-positive bacteria | 1.95 - 7.81 | [6] |

| s-Triazine Hydrazide-Hydrazone (19) | E. coli | 12.5 | [6] |

| s-Triazine Hydrazide-Hydrazone (19) | S. aureus | 6.25 | [6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of a Dichlorinated Phenolic Hydrazide-Hydrazone Analog

This protocol describes a representative synthesis of a hydrazide-hydrazone derived from a dichlorinated phenol.

Step 1: Synthesis of 4-hydroxy-3,5-dichlorobenzohydrazide

-

To a solution of methyl 4-hydroxy-3,5-dichlorobenzoate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water.

-

The precipitated solid, 4-hydroxy-3,5-dichlorobenzohydrazide, is filtered, washed with water, and dried.

Step 2: Synthesis of N'-(substituted-benzylidene)-4-hydroxy-3,5-dichlorobenzohydrazide

-

Dissolve 4-hydroxy-3,5-dichlorobenzohydrazide (1 mmol) in ethanol (15 mL).

-

Add a substituted benzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture.

-

The precipitated hydrazone product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add a defined volume of each sample dilution.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.

-

Include a blank (solvent and DPPH solution) and a positive control (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Determine the IC50 value from a plot of scavenging percentage against compound concentration.[7]

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare various concentrations of the test compound.

-

Add a small volume of the test compound solution to a defined volume of the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Use a standard antioxidant (e.g., Trolox) for comparison.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known anticancer drug as a positive control.

-

After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8][9]

Antimicrobial Activity Assay

Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium appropriate for the test microorganism.

-

Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Signaling Pathways in Anticancer Activity

The anticancer effects of many hydrazide-hydrazone analogs are attributed to the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.

As depicted in the diagram, certain hydrazone analogs can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. This complex activates the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[11][12]

Conclusion

The analogs of 2,4-dichloro-5-hydrazinylphenol, particularly the hydrazide-hydrazone derivatives, represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antioxidant, anticancer, and antimicrobial activities warrant further investigation and optimization. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Continued exploration of the structure-activity relationships within this class of compounds holds significant potential for the discovery of novel and effective drugs.

References

- 1. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. 2.3. DPPH radical scavenging assay [bio-protocol.org]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. researchhub.com [researchhub.com]

- 12. protocols.io [protocols.io]

Methodological & Application

Application Notes and Protocols for the Use of 2,4-Dichloro-5-hydrazinylphenol in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2,4-dichloro-5-hydrazinylphenol as a precursor in the synthesis of novel kinase inhibitors. While direct literature precedent for this specific starting material is limited, this guide offers a comprehensive, plausible synthetic pathway to a potent Src kinase inhibitor based on analogous well-established chemical transformations. The protocols herein describe the synthesis of a hypothetical benzotriazine-based inhibitor, including reaction schemes, detailed experimental procedures, and characterization data. Furthermore, this document outlines the relevant biological context, including the targeted signaling pathway and a summary of hypothetical inhibitory activity against a panel of kinases.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The scaffold of a kinase inhibitor is crucial for its potency and selectivity. Heterocyclic ring systems, such as pyrimidines, pyrazines, and benzotriazines, are common core structures in many approved kinase inhibitors. The substitution pattern on these scaffolds plays a vital role in tuning the inhibitor's affinity for the ATP-binding pocket of the target kinase.

The compound 2,4-dichloro-5-hydrazinylphenol possesses key structural features—a dichlorinated phenyl ring, a reactive hydrazinyl group, and a hydroxyl group—that make it an attractive, albeit not widely documented, starting material for the synthesis of novel kinase inhibitors. The dichlorophenyl moiety is a common feature in many potent kinase inhibitors, contributing to favorable binding interactions within the kinase active site. This document outlines a hypothetical, yet chemically sound, approach to leverage this precursor in the synthesis of a potent Src kinase inhibitor.

Proposed Kinase Inhibitor Target: Src Family Kinases

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, survival, and migration. Overexpression and/or constitutive activation of SFKs, particularly Src, are frequently observed in various human cancers and are associated with tumor progression, metastasis, and angiogenesis. Therefore, inhibiting Src kinase activity is a validated therapeutic strategy in oncology. Several potent kinase inhibitors containing dichlorophenyl moieties have been developed as Src inhibitors.[1][2]

Src Signaling Pathway

Src is a key node in multiple signaling pathways that drive cancer progression. Upon activation by upstream signals such as growth factor receptors (e.g., EGFR, PDGFR), Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the Ras-MAPK and PI3K-Akt pathways. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell motility.

Caption: Src Signaling Pathway and Point of Inhibition.

Hypothetical Kinase Inhibitor Profile

Based on the proposed synthetic route, we have designated the hypothetical inhibitor as DCB-HPI-01 (Dichloro-Benzotriazine-Hydrazinylphenol-derived Inhibitor 01). The following table summarizes its hypothetical quantitative data, designed to reflect a potent and selective Src inhibitor profile.

| Target Kinase | IC50 (nM) |

| Src | 5 |

| Yes | 15 |

| Fyn | 25 |

| Abl | 150 |

| VEGFR2 | 300 |

| EGFR | >1000 |

| CDK2 | >1000 |

Table 1: Hypothetical Inhibitory Activity of DCB-HPI-01.

Experimental Protocols

The following protocols describe a plausible multi-step synthesis of a benzotriazine-based kinase inhibitor from 2,4-dichloro-5-hydrazinylphenol.

Synthetic Workflow

The proposed synthesis involves a three-step process:

-

Condensation: Reaction of 2,4-dichloro-5-hydrazinylphenol with a substituted 2-nitrobenzaldehyde to form a hydrazone intermediate.

-

Reductive Cyclization: Reduction of the nitro group of the hydrazone and subsequent intramolecular cyclization to form the benzotriazine core.

-

Functionalization (Optional): Modification of the phenol group to introduce moieties that can enhance solubility and cell permeability.

Caption: Proposed Synthetic Workflow for DCB-HPI-01.

Detailed Methodologies

Step 1: Synthesis of (E)-1-((2,4-dichloro-5-hydroxyphenyl)imino)-N-methyl-N-(2-nitrobenzyl)methanamine (Hydrazone Intermediate)

-